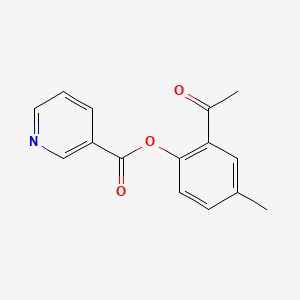

2-acetyl-4-methylphenyl nicotinate

Description

2-Acetyl-4-methylphenyl nicotinate is a synthetic ester derivative combining a nicotinic acid moiety with substituted aromatic rings. Structurally, it consists of a nicotinate group (pyridine-3-carboxylate) esterified to a 4-methylphenyl group bearing an acetyl substituent at the ortho position.

Properties

IUPAC Name |

(2-acetyl-4-methylphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-5-6-14(13(8-10)11(2)17)19-15(18)12-4-3-7-16-9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJYJSHNAOCJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CN=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Dermatological Uses

The compound has been investigated for its potential in dermatological formulations due to its ability to enhance skin penetration and deliver active ingredients effectively. It has shown promise in:

- Anti-aging formulations : By promoting skin barrier function and enhancing the delivery of niacin (a precursor to NAD+), it aids in cellular repair processes, making it beneficial for photodamaged skin .

- Topical analgesics : Similar to other nicotinates, it may exhibit vasodilatory effects, improving blood flow and providing relief from muscle and joint pain .

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid possess antimicrobial properties. The incorporation of 2-acetyl-4-methylphenyl nicotinate into formulations could enhance the effectiveness of treatments against various pathogens, including those causing skin infections .

Cosmetic Applications

The compound's lipophilic nature allows it to be utilized in various cosmetic products:

- Moisturizers and creams : Its ability to penetrate the skin efficiently makes it suitable for inclusion in moisturizers aimed at improving hydration levels.

- Hair care products : Formulations designed to promote hair growth or reduce hair loss may benefit from the vasodilatory effects of this compound, enhancing nutrient delivery to hair follicles.

Plant Growth Regulators

Preliminary studies suggest that compounds similar to this compound can act as plant growth regulators. They may enhance plant resilience against environmental stressors and improve overall growth rates by modulating hormonal pathways .

Pest Control

The potential use of this compound as a natural pesticide is under investigation. Its efficacy against specific pests could provide an eco-friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices.

Data Summary Table

Dermatological Formulations

A study evaluated the efficacy of a cream containing this compound on subjects with photodamaged skin. Results indicated significant improvement in skin hydration and elasticity after 12 weeks of application, suggesting its potential as a key ingredient in anti-aging products.

Agricultural Trials

Field trials involving the application of this compound on crops showed enhanced growth rates and reduced susceptibility to common pests compared to untreated controls. These findings highlight its potential role in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Functional Group Comparisons

- Ethyl 2-Amino-6-Phenyl-5-(2-Pyridyl)Nicotinate (Compound 5bf) : This compound shares the nicotinate backbone but differs in substituents: an amino group at position 2, a phenyl group at position 6, and a pyridyl group at position 3. The amino group enhances nucleophilicity, making 5bf more reactive in cyclization or condensation reactions compared to the acetylated derivative. Applications: Demonstrated utility in synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).

- 2-(4-Hydroxyphenyl)-Acetamide and Related USP Compounds: These compounds (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) feature amide or carboxylic acid groups instead of ester linkages. Key Differences:

- Hydrolysis Stability : The ester group in 2-acetyl-4-methylphenyl nicotinate is more prone to hydrolysis under acidic/basic conditions than amides or carboxylic acids.

Solubility : The acetyl and methyl substituents may increase lipophilicity compared to polar amides or acids, affecting bioavailability.

- Nitro-Substituted Phenylacetic Acid Derivatives: Examples include 2-(3-methyl-2-nitrophenyl)acetic acid and ethyl 4-(2-nitrophenyl)-3-oxobutanoate. Electron-Withdrawing Effects: Nitro groups reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Synthetic Utility: Nitro derivatives are often intermediates for reduction to amines, whereas acetyl groups may serve as protecting groups or participate in condensations.

Structural and Physicochemical Properties

Research Findings and Gaps

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-acetyl-4-methylphenyl nicotinate?

- Methodological Answer : Synthesis typically involves esterification of nicotinic acid derivatives with acetylated phenolic precursors. Key steps include:

- Step 1 : Reacting 4-methylphenol with acetyl chloride to form 2-acetyl-4-methylphenol.

- Step 2 : Coupling with nicotinic acid via esterification using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous conditions.

- Characterization : Use NMR (¹H and ¹³C) to confirm ester linkage and acetyl/methyl group positions. IR spectroscopy can validate carbonyl (C=O) stretches (~1740 cm⁻¹ for esters). High-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. Which analytical techniques are critical for assessing purity and structural integrity of nicotinate derivatives?

- Methodological Answer :

- Chromatography : HPLC or UPLC with UV detection (λ = 260–280 nm) to quantify purity.

- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons, ester linkages). IR confirms absence of unreacted starting materials (e.g., –OH peaks).

- Mass Spectrometry : HRMS or LC-MS for exact mass verification.

- Databases : Cross-reference with ChemIDplus or EPA DSSTox for spectral libraries .

Advanced Research Questions

Q. How can researchers investigate the transport mechanisms of nicotinate derivatives across biological barriers (e.g., blood-retinal barrier)?

- Methodological Answer :

- In vitro models : Use conditionally immortalized retinal endothelial cell lines (e.g., TR-iBRB2) to study H⁺-coupled monocarboxylate transporter (MCT)-mediated uptake. Measure pH-dependent transport kinetics using radiolabeled compounds (e.g., [³H]nicotinate) .

- In vivo studies : Apply carotid artery injection techniques to quantify blood-to-retina transport efficiency. Compare with brain uptake indices to assess tissue-specific MCT expression (e.g., MCT1 vs. MCT4) .

- Protein quantification : Use absolute quantification methods (e.g., targeted proteomics) to measure MCT1/MCT4 levels in endothelial cells .

Q. What experimental approaches are suitable for studying nicotinate metabolism and pathway interactions?

- Methodological Answer :

- Metabolomics : Use LC-MS/MS to profile metabolites in aqueous humor or plasma. Focus on lipid metabolism pathways (e.g., nicotinate/nicotinamide, sphingolipid metabolism) .

- Pathway Analysis : Apply MetaboAnalyst 5.0 to map DEMs (differentially expressed metabolites) and identify key nodes (e.g., NAD+ biosynthesis). Validate using isotopic tracing (¹³C-labeled nicotinate) .

- Side Effect Profiling : Correlate pathway disruptions (e.g., fibrosis, cirrhosis) with nicotinate dosage regimens using computational models and in vivo toxicity assays .

Q. How to design experiments to evaluate biological activity (e.g., vasodilation, antimicrobial effects)?

- Methodological Answer :

- Topical Application : Use methyl nicotinate as a positive control. Apply varying concentrations (e.g., 0.5–5 mM) to earlobes and measure blood cell composition via flow cytometry (e.g., T-lymphocyte subsets) .

- Pharmacodynamic Assays : Quantify vasodilation with laser Doppler velocimetry (LDV) after topical application. Compare with hexyl nicotinate’s penetration kinetics .

- Target Interaction Studies : Perform kinase inhibition assays (e.g., ADP-Glo™) to screen for interactions with signaling pathways. Use molecular docking to predict binding affinities to enzymes like NAD synthetase .

Q. How to resolve contradictions in transport data between retinal and brain endothelial cells?

- Methodological Answer :

- Comparative Analysis : Compare MCT isoform expression (RT-PCR, immunohistochemistry) in retinal vs. brain endothelial cells. Note that MCT1 is abundant in retinal cells but scarce in brain endothelium .

- Functional Studies : Conduct competitive inhibition assays with salicylate (a broad MCT inhibitor) to differentiate saturable vs. passive transport. Adjust for protein abundance using quantitative proteomics .

- Dual-Barrier Models : Investigate contributions from outer blood-retinal barrier (RPE cells) using SMCT1/MCT3-specific inhibitors (e.g., phloretin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.